PROTAC IRAK4 degrader-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

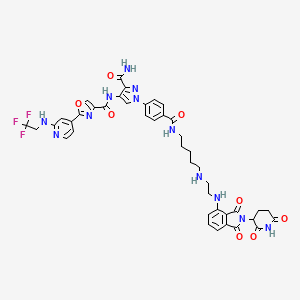

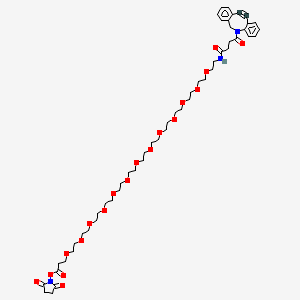

PROTAC IRAK4 degrader-6 is a potent and selective compound designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4).

Métodos De Preparación

The synthesis of PROTAC IRAK4 degrader-6 involves the conjugation of an IRAK4-binding ligand to a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The synthetic route typically includes the following steps:

Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can selectively bind to IRAK4.

Synthesis of CRBN-binding ligand: This involves the preparation of a small molecule that can selectively bind to CRBN.

Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule

Industrial production methods for this compound are still under development, but they generally involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

PROTAC IRAK4 degrader-6 undergoes several types of chemical reactions, including:

Ubiquitination: The primary reaction is the ubiquitination of IRAK4, facilitated by the recruitment of CRBN.

Binding interactions: The compound forms non-covalent interactions with both IRAK4 and CRBN, which are essential for its function.

Common reagents and conditions used in these reactions include:

Ubiquitin: A small regulatory protein that is attached to IRAK4.

E3 ubiquitin ligase: An enzyme that facilitates the transfer of ubiquitin to IRAK4.

Proteasome: A protein complex that degrades ubiquitinated proteins.

The major product formed from these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids .

Aplicaciones Científicas De Investigación

PROTAC IRAK4 degrader-6 has several scientific research applications, including:

Mecanismo De Acción

PROTAC IRAK4 degrader-6 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of IRAK4, tagging it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in the myddosome complex, which is essential for the activation of downstream signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This ultimately leads to a reduction in the production of proinflammatory cytokines .

Comparación Con Compuestos Similares

PROTAC IRAK4 degrader-6 is unique in its ability to selectively degrade IRAK4, whereas traditional IRAK4 inhibitors only block its kinase activity. Similar compounds include:

IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein, limiting their efficacy in certain contexts.

This compound stands out due to its dual ability to inhibit both the kinase activity and scaffolding function of IRAK4, providing a more comprehensive approach to modulating IRAK4 activity .

Propiedades

Fórmula molecular |

C42H41F3N12O8 |

|---|---|

Peso molecular |

898.8 g/mol |

Nombre IUPAC |

N-[3-carbamoyl-1-[4-[5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]pentylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C42H41F3N12O8/c43-42(44,45)22-51-31-19-24(13-16-49-31)39-53-29(21-65-39)37(61)52-28-20-56(55-34(28)35(46)59)25-9-7-23(8-10-25)36(60)50-15-3-1-2-14-47-17-18-48-27-6-4-5-26-33(27)41(64)57(40(26)63)30-11-12-32(58)54-38(30)62/h4-10,13,16,19-21,30,47-48H,1-3,11-12,14-15,17-18,22H2,(H2,46,59)(H,49,51)(H,50,60)(H,52,61)(H,54,58,62) |

Clave InChI |

AFCBPOSVCVAUDT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCCCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)

![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)

![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)

![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)

![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)

![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)